Cas no 915920-06-8 ((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol)

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 5-position and a hydroxymethyl moiety at the 3-position. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The oxadiazole scaffold is known for its stability and bioisosteric properties, while the cyclopropyl group enhances steric and electronic modulation. The hydroxymethyl functionality offers a versatile handle for further derivatization, enabling the synthesis of esters, ethers, or other functionalized derivatives. This compound is particularly valuable as a building block in the development of bioactive molecules, including enzyme inhibitors or receptor modulators, due to its balanced lipophilicity and structural diversity.
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol structure
915920-06-8 structure
Product Name:(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol
CAS No:915920-06-8
MF:C6H8N2O2
MW:140.139921188354
MDL:MFCD08691585
CID:837931
PubChem ID:16767530
Update Time:2025-05-26

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol
    • (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanol(SALTDATA: FREE)
    • 915920-06-8
    • AKOS005622222
    • CHEMBRDG-BB 4014986
    • F13041
    • AS-47270
    • MFCD08691585
    • DTXSID90588004
    • EN300-108748
    • 1,2,4-Oxadiazole-3-methanol, 5-cyclopropyl-
    • SCHEMBL6960844
    • OTSUEZKWAUCIHN-UHFFFAOYSA-N
    • F8882-5876
    • MDL: MFCD08691585
    • Inchi: 1S/C6H8N2O2/c9-3-5-7-6(10-8-5)4-1-2-4/h4,9H,1-3H2
    • InChI Key: OTSUEZKWAUCIHN-UHFFFAOYSA-N
    • SMILES: O1C(C2CC2)=NC(CO)=N1

Computed Properties

  • Exact Mass: 140.05900
  • Monoisotopic Mass: 140.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 59.2Ų

Experimental Properties

  • PSA: 59.15000
  • LogP: 0.43930

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol Pricemore >>

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(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:915920-06-8)(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol
Order Number:A1192077
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:17
Price ($):262.0
Email:sales@amadischem.com

Additional information on (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol

Comprehensive Overview of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol (CAS No. 915920-06-8)

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol (CAS No. 915920-06-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a 1,2,4-oxadiazole core, a heterocyclic ring known for its versatility in drug design and material science. The cyclopropyl substitution at the 5-position and the hydroxymethyl group at the 3-position contribute to its unique physicochemical properties, making it a valuable intermediate in synthetic chemistry.

Researchers are increasingly exploring (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol for its potential applications in small-molecule therapeutics and crop protection agents. The compound's structural motifs align with current trends in fragment-based drug discovery, where modular building blocks are used to optimize pharmacokinetic profiles. Its oxadiazole scaffold is particularly notable for mimicking peptide bonds, enabling interactions with biological targets while improving metabolic stability.

In the context of green chemistry, 915920-06-8 has been investigated as a precursor for biodegradable materials. The hydroxymethyl functionality allows for further derivatization through esterification or etherification, supporting sustainable synthesis pathways. This aligns with global initiatives to reduce environmental impact, a topic frequently searched in AI-driven chemical databases and academic literature.

The compound's physicochemical parameters—including logP, hydrogen bond donors/acceptors, and polar surface area—make it relevant to Lipinski's Rule of Five analyses. Computational studies using molecular docking tools suggest potential interactions with enzymes involved in inflammatory pathways, though experimental validation remains ongoing. Such data are often queried in cheminformatics platforms by medicinal chemists.

From a commercial perspective, (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol is cataloged by major chemical suppliers as a high-purity reference standard. Its stability under ambient conditions and compatibility with common organic solvents enhance its utility in industrial workflows. Recent patents highlight its incorporation into photoactive materials, responding to growing interest in optoelectronic applications.

Analytical characterization of CAS No. 915920-06-8 typically involves NMR spectroscopy, mass spectrometry, and HPLC purity assays. These techniques confirm the compound's structural integrity and are frequently discussed in method development forums. The absence of reactive functional groups minimizes handling risks, though standard laboratory precautions are recommended.

Emerging studies explore the compound's role in metal-organic frameworks (MOFs), where its oxadiazole ring may coordinate with transition metals. This intersects with nanotechnology trends, particularly in gas storage and catalysis applications. Such multidisciplinary relevance positions 915920-06-8 as a compound of interest in materials science literature.

In conclusion, (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol exemplifies how targeted molecular design can address diverse scientific challenges. Its dual utility in life sciences and advanced materials ensures continued research attention, reflected in rising academic citations and commercial demand metrics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:915920-06-8)(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol
A1192077
Purity:99%
Quantity:1g
Price ($):262.0
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